molecular formula C9H9BrN2S B13360468 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine CAS No. 383131-13-3

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B13360468
CAS No.: 383131-13-3
M. Wt: 257.15 g/mol
InChI Key: BNKXRZHWCDGTLQ-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th and 5th positions on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the bromination of 4,5-dimethyl-1,3-benzothiazol-2-amine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,3-benzothiazole
  • 2-Amino-6-bromobenzothiazole
  • 6-Bromo-4-ethyl-1,3-benzothiazole

Uniqueness

6-Bromo-4,5-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of two methyl groups at the 4th and 5th positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

CAS No.

383131-13-3

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

6-bromo-4,5-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9BrN2S/c1-4-5(2)8-7(3-6(4)10)13-9(11)12-8/h3H,1-2H3,(H2,11,12)

InChI Key

BNKXRZHWCDGTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1C)N=C(S2)N)Br

Origin of Product

United States

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